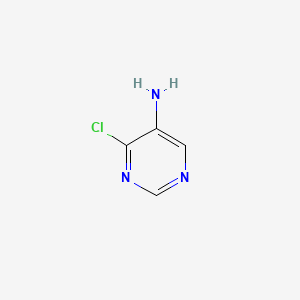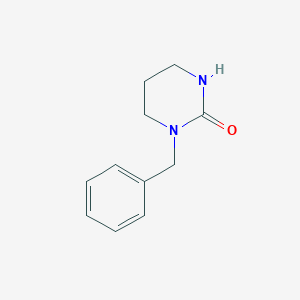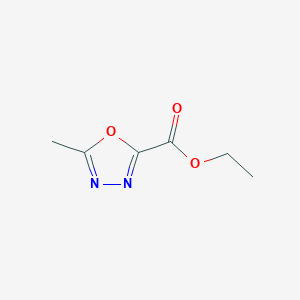![molecular formula C15H22N2 B1282412 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 76272-99-6](/img/structure/B1282412.png)
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine
Vue d'ensemble
Description
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine is a chemical compound with the molecular formula C15H22N2 . It belongs to a class of compounds known as azabicyclo nonanes .
Synthesis Analysis
The synthesis of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which includes 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine, involves the catalytic hydrogenation of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel .Molecular Structure Analysis
The molecular structure of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine is characterized by a bicyclic ring structure with a bridgehead nitrogen atom .Chemical Reactions Analysis
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine can undergo various chemical reactions. For instance, it can be converted into amides via reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides .Physical And Chemical Properties Analysis
The molecular weight of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine is 229.32 g/mol . Other physical and chemical properties such as its exact mass, monoisotopic mass, and topological polar surface area can also be computed .Applications De Recherche Scientifique
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Derivatives: This compound serves as a precursor for synthesizing various derivatives, such as amides, Schiff bases, and isothiocyanates. These derivatives have potential applications in medicinal chemistry for drug development due to their structural uniqueness .
Catalytic Reactions: The compound can undergo catalytic hydrogenation, which is a critical step in the synthesis of pharmaceuticals and fine chemicals, indicating its role in industrial chemistry .
Formation of Imines: It is used in the direct synthesis of imines, which are valuable intermediates in organic synthesis and can lead to the production of various pharmaceuticals .
Phosphonium Salts and Ylides: The iodine derivatives of this compound can be converted into phosphonium salts and ylides, which are used in Wittig reactions to synthesize alkenes, a fundamental transformation in organic chemistry .
Pharmaceutical Intermediates: As an intermediate in pharmaceutical synthesis, it contributes to the creation of compounds with potential therapeutic effects .
Chemical Research: In academic and industrial research labs, this compound is utilized for chemical transformations that can lead to new discoveries in chemical synthesis and drug design .
Springer - Synthesis and properties Springer - 3- Substituted 3- Azabicyclo Direct synthesis of imines MilliporeSigma - 9-BENZYL-9-AZABICYCLO MilliporeSigma - 9-Benzyl-9-azabicyclo Ambeed - 2291-58-9
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-13-9-14-7-4-8-15(10-13)17(14)11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEVJKJUENNRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30524981 | |
| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |
CAS RN |
76272-99-6 | |
| Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

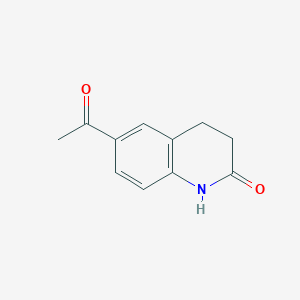







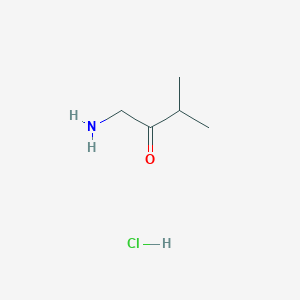
![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)
